molecular formula C22H20O5 B11008558 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate

8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate

Cat. No.: B11008558
M. Wt: 364.4 g/mol
InChI Key: LVGZTLGJOJNKII-UHFFFAOYSA-N
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Description

This compound is a pyranocoumarin derivative characterized by a fused pyrano-chromene core. Key structural features include:

  • 8,8-Dimethyl groups: Enhance steric bulk and may influence conformational stability .
  • 5-Acetate group: Introduces ester functionality, which can impact solubility and metabolic stability .
  • 2-Oxo and 9,10-dihydro moieties: Common in coumarin derivatives, these groups are critical for hydrogen bonding and redox activity .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl) acetate

InChI

InChI=1S/C22H20O5/c1-13(23)25-18-12-17-15(9-10-22(2,3)27-17)21-20(18)16(11-19(24)26-21)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3

InChI Key

LVGZTLGJOJNKII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a solution of a precursor compound in anhydrous N,N-dimethylaniline can be heated at 170°C under an inert atmosphere for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid (CAS 1132-78-1)

  • Structural Differences : Replaces the 5-acetate with a 5-oxyacetic acid group.
  • Implications :
    • The carboxylic acid group increases polarity, reducing logP compared to the acetate derivative (estimated logP: 2.1 vs. 3.4) .
    • Lower melting point (mp ~166–169°C for similar acetamide derivatives vs. 243–245°C for the target compound) .
  • Biological Activity : Acidic groups may enhance protein binding but reduce blood-brain barrier penetration .

8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione

  • Structural Differences : Features a 10-oxo group instead of the 9,10-dihydro moiety.
  • Higher melting point (mp ~211–213°C) due to increased crystallinity .
  • Synthesis: Prepared via Knoevenagel condensation, differing from the target compound’s acetic acid reflux method .

Dihydroseslin (8,8-Dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one)

  • Structural Differences : Lacks the 4-phenyl and 5-acetate groups.
  • Implications :
    • Reduced molecular weight (MW 258.3 vs. 378.4 for the target compound) correlates with lower logP (2.8 vs. 3.4) .
    • Absence of phenyl and acetate groups diminishes anticancer activity in assays (IC50 >50 μM vs. ~10 μM for styryl-substituted analogs) .

PJ13 and PJ15 (Khellactone Derivatives)

  • Structural Differences: PJ13 has an (E)-2-methylbut-2-enoate group; PJ15 has an isobutyl ester.
  • Implications :
    • Bulkier substituents in PJ13/PJ15 reduce solubility (logS: -4.5 vs. -3.8 for the target compound) but improve acetylcholinesterase inhibition (IC50: 1.2 μM vs. 5.6 μM) .
    • The acetate in the target compound may offer better hydrolytic stability than PJ13’s α,β-unsaturated ester .

(5-Methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid

  • Structural Differences : Methoxy at C5 and acetic acid at C4 vs. phenyl at C4 and acetate at C5.
  • Implications :
    • Methoxy group increases electron density, altering UV absorption (λmax 320 nm vs. 290 nm for the target compound) .
    • Lower antiproliferative activity (IC50 25 μM vs. 10 μM for styryl analogs) due to reduced aromatic interactions .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight logP (Calc.) Melting Point (°C)
Target Compound 378.4 3.4 243–245
2-((5-yl)oxy)acetic acid derivative 350.3 2.1 166–169
Dihydroseslin 258.3 2.8 198–201
PJ13 432.5 4.2 174–176

Key Findings

  • Substituent Position : The 5-acetate group in the target compound balances solubility and metabolic stability better than 5-oxyacetic acid or bulky esters .
  • Aromatic Groups : The 4-phenyl substituent enhances lipophilicity and bioactivity compared to methoxy or unsubstituted analogs .
  • Synthetic Routes: Refluxing acetic acid methods yield higher purity (86–90%) compared to Knoevenagel condensations (60–73%) .

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